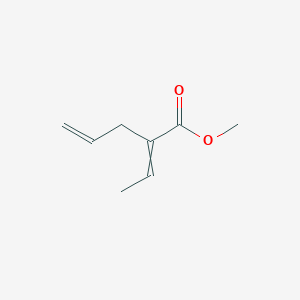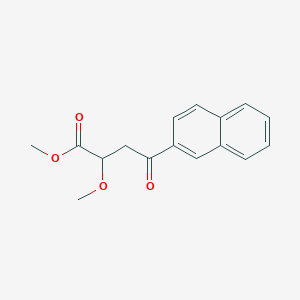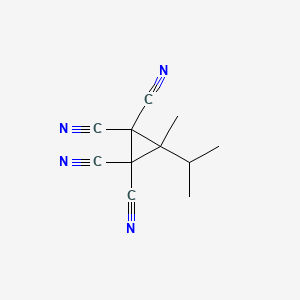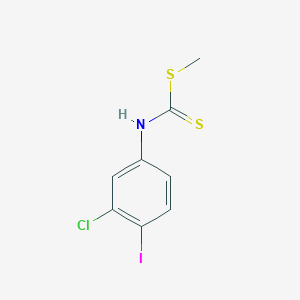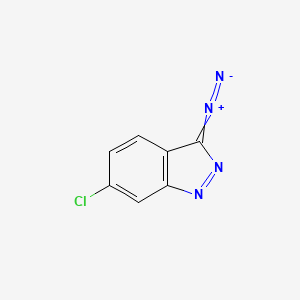
6-Chloro-3-diazo-3H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-diazo-3H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a diazo group in this compound makes it particularly interesting for synthetic chemists due to its potential reactivity and utility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-diazo-3H-indazole typically involves the diazotization of 6-chloroindazole. This can be achieved by treating 6-chloroindazole with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the diazotization reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-diazo-3H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Cycloaddition Reactions: Often require a catalyst such as a transition metal complex.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Yield substituted indazoles.
Cycloaddition Reactions: Produce fused heterocyclic systems.
Reduction Reactions: Result in the formation of 6-chloro-3-aminoindazole.
Aplicaciones Científicas De Investigación
6-Chloro-3-diazo-3H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of dyes and pigments due to its reactive diazo group.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-diazo-3H-indazole largely depends on the type of reaction it undergoes. In substitution reactions, the diazo group acts as a leaving group, facilitating the introduction of various nucleophiles. In cycloaddition reactions, the diazo group participates in the formation of new bonds, leading to the creation of complex ring systems. The specific molecular targets and pathways involved would vary based on the context of its application.
Comparación Con Compuestos Similares
6-Chloroindazole: Lacks the diazo group, making it less reactive in certain synthetic applications.
3-Diazoindazole:
6-Bromo-3-diazo-3H-indazole: Similar reactivity but with different electronic and steric properties due to the bromo substituent.
Uniqueness: 6-Chloro-3-diazo-3H-indazole is unique due to the presence of both the chloro and diazo groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
13096-90-7 |
|---|---|
Fórmula molecular |
C7H3ClN4 |
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
6-chloro-3-diazoindazole |
InChI |
InChI=1S/C7H3ClN4/c8-4-1-2-5-6(3-4)11-12-7(5)10-9/h1-3H |
Clave InChI |
YXHLSCOIHMUMAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=NC2=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




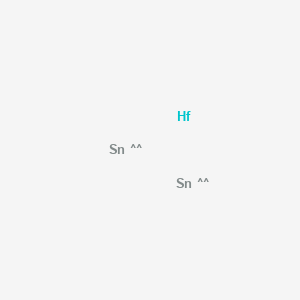
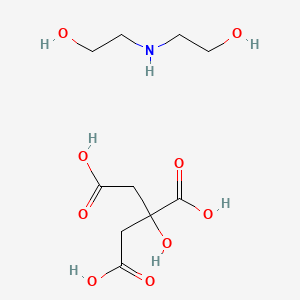
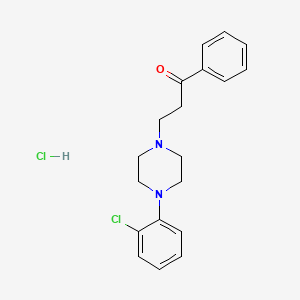

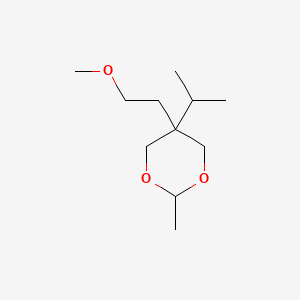
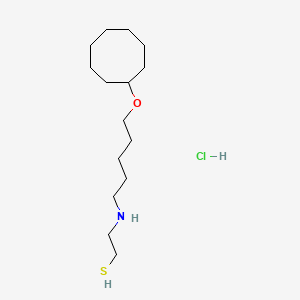
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
